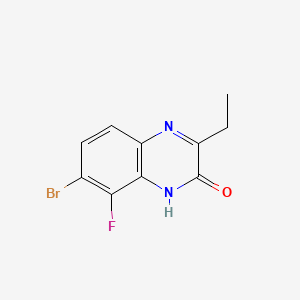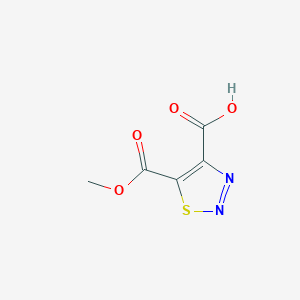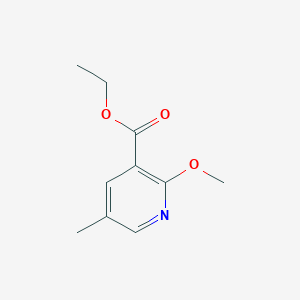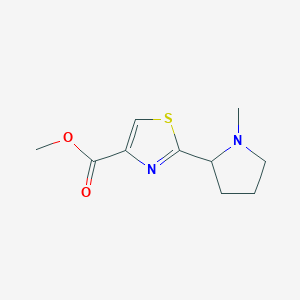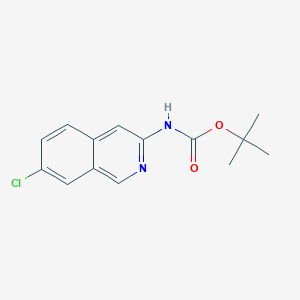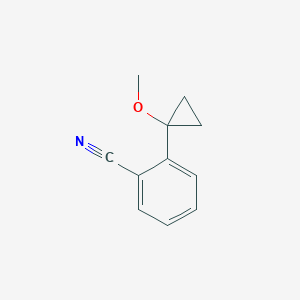
2-(1-Methoxycyclopropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methoxycyclopropyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzonitrile group attached to a methoxycyclopropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 1-methoxycyclopropylamine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed
Oxidation: Oxidation of this compound can yield benzoic acid derivatives.
Reduction: Reduction typically produces 2-(1-Methoxycyclopropyl)benzylamine.
Substitution: Substitution reactions can result in a variety of functionalized benzonitrile derivatives.
科学的研究の応用
2-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can influence various biochemical pathways. Additionally, the methoxycyclopropyl moiety may interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the methoxycyclopropyl moiety.
2-Methoxybenzonitrile: Similar structure but with a methoxy group directly attached to the benzene ring.
Cyclopropylbenzonitrile: Contains a cyclopropyl group instead of a methoxycyclopropyl group.
Uniqueness
2-(1-Methoxycyclopropyl)benzonitrile is unique due to the presence of both the methoxy and cyclopropyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(6-7-11)10-5-3-2-4-9(10)8-12/h2-5H,6-7H2,1H3 |
InChIキー |
AZOBEEMOBFCSHM-UHFFFAOYSA-N |
正規SMILES |
COC1(CC1)C2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)
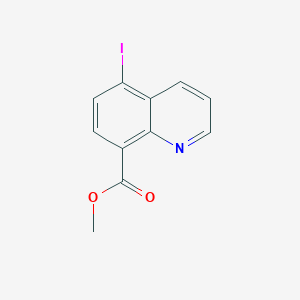
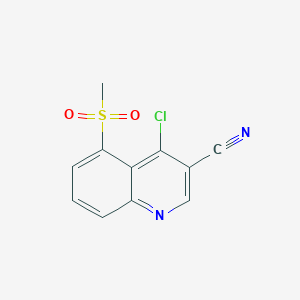
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)
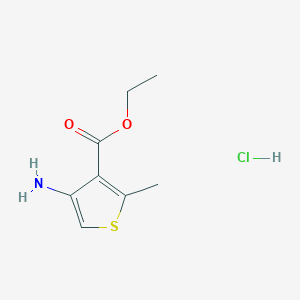
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
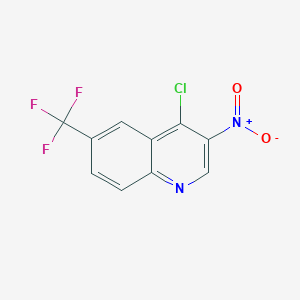
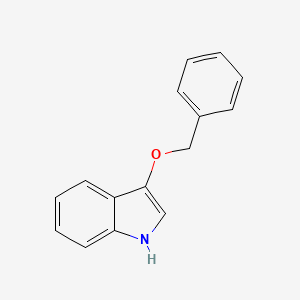
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
